molecular formula C15H14O2S B1614018 2-Methoxy-2'-thiomethylbenzophenone CAS No. 746652-03-9

2-Methoxy-2'-thiomethylbenzophenone

Cat. No. B1614018
M. Wt: 258.3 g/mol
InChI Key: VCCSYWOOWUVEDJ-UHFFFAOYSA-N
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Description

2-Methoxy-2’-thiomethylbenzophenone is a synthetic compound with the CAS Number: 746652-03-9 . It has a molecular weight of 258.34 and its IUPAC name is (2-methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone . It is a benzophenone derivative and is used in various fields, including medical, environmental, and industrial research.


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2’-thiomethylbenzophenone is represented by the linear formula C15H14O2S . The InChI code for this compound is 1S/C15H14O2S/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 .

Scientific Research Applications

Environmental Analysis and Impact

Research has utilized derivatives of 2-hydroxybenzophenone, a compound structurally related to 2-Methoxy-2'-thiomethylbenzophenone, for environmental monitoring. For example, a study developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the importance of these compounds in assessing environmental pollution by personal care products (Negreira et al., 2009).

Photochemistry and Material Science

The unique photochemical properties of benzophenone derivatives have been leveraged in material science, particularly in the creation of photochromic materials and coatings. For instance, coordination polymers based on Copper(I)-Thiophenolates, which might share reactive similarities with thiomethylated benzophenones, were shown to exhibit reversible luminescent thermochromic behavior, suggesting applications in 2D imaging sensor films (Troyano et al., 2018).

Synthetic Chemistry

Benzophenone derivatives also play a crucial role in synthetic chemistry, serving as intermediates or reactants in various chemical syntheses. A study on the synthesis of comb-shaped poly(arylene ether sulfone)s utilized sulfonated 4-fluorobenzophenone, a compound with functional groups similar to those in 2-Methoxy-2'-thiomethylbenzophenone, for producing proton exchange membranes, indicating their importance in fuel cell technology (Kim et al., 2008).

Environmental Toxicology

Additionally, there's significant interest in understanding the environmental and toxicological impacts of benzophenone derivatives. A systematic review on the reproductive toxicity of benzophenone-3, a UV filter related to 2-Methoxy-2'-thiomethylbenzophenone, indicates concerns about its presence in the environment and potential effects on human and animal health (Ghazipura et al., 2017).

properties

IUPAC Name

(2-methoxyphenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCSYWOOWUVEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641450
Record name (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2'-thiomethylbenzophenone

CAS RN

746652-03-9
Record name (2-Methoxyphenyl)[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746652-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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